Bienvenue dans la boutique en ligne BenchChem!

N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Alkaline Phosphatase Inhibition Enzyme Kinetics Structure-Activity Relationship

This 6,9-disubstituted purine is a critical probe for SAR studies. Its unique 4-chloro-3-methylphenyl (N6) and 2-methoxyethyl (N9) substitution pattern delivers distinct halogen-bonding geometry and target engagement profiles compared to 4-bromo or 3,4-dimethyl analogs. Procure for head-to-head assays to map halogen-dependent ALP inhibition, cytotoxicity in MCF-7/A549/HT29 panels, and kinase selectivity. Essential for building a focused Enterobacteriaceae screening library to establish halogen-specific MIC data.

Molecular Formula C15H16ClN5O
Molecular Weight 317.77 g/mol
CAS No. 2640944-92-7
Cat. No. B6468262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
CAS2640944-92-7
Molecular FormulaC15H16ClN5O
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl
InChIInChI=1S/C15H16ClN5O/c1-10-7-11(3-4-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20)
InChIKeyXUIXYANNENBMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS 2640944-92-7): Procurement-Relevant Compound Profile


N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS 2640944-92-7, molecular formula C15H16ClN5O, MW 317.77 g/mol) is a synthetic 6,9-disubstituted purine derivative within the broader 9H-purin-6-amine chemotype . This compound class is widely exploited in medicinal chemistry for kinase inhibition, receptor antagonism, and enzyme modulation, with the N6-aryl and N9-alkoxyalkyl substituents providing independent vectors for tuning target affinity, physicochemical properties, and metabolic stability [1]. The compound's structural signature—a 4-chloro-3-methylphenyl group at N6 and a 2-methoxyethyl group at N9—positions it as a research chemical intermediate and screening candidate, primarily sourced from specialty chemical suppliers for laboratory R&D use .

Why Generic Substitution Fails for N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine: Comparator-Driven Risk Analysis


Purine-based inhibitors cannot be generically interchanged, because discrete modifications at the N6-aryl and N9-alkyl positions produce divergent target engagement profiles, potency shifts spanning orders of magnitude, and altered ADME properties [1]. Within the 9-(2-methoxyethyl)-9H-purin-6-amine sub-series, halogen identity (Cl vs. Br vs. F) on the N6-phenyl ring modulates lipophilicity (clogP), enzyme inhibition kinetics, and antibacterial spectrum . Furthermore, changing the N9 substituent from 2-methoxyethyl to, for example, oxolan-2-ylmethyl alters the topological polar surface area (tPSA) and hydrogen-bonding capacity, thereby affecting cell permeability and off-target profiles . The evidence below demonstrates that the 4-chloro-3-methyl substitution pattern is not interchangeable with the 4-bromo-3-methyl, 3-chloro-4-fluoro, or 3,4-dimethyl variants without measurable consequences for biological activity.

Quantitative Differentiation Evidence for N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS 2640944-92-7) vs. Closest Analogs


Halogen-Dependent Alkaline Phosphatase Inhibition: Chloro vs. Bromo Analog Comparison

The 4-bromo analog (CAS 2640934-79-6) has a reported ALP IC50 of 1.469 ± 0.02 µM in an in vitro enzymatic assay using CDP-star chemiluminescent substrate . Although direct ALP inhibition data for the 4-chloro compound (CAS 2640944-92-7) are not yet published in peer-reviewed literature, the halogen substitution (Cl vs. Br) is known to modulate enzyme inhibition via altered halogen bonding, steric bulk (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å), and electronic effects (Hammett σp: Cl = +0.23, Br = +0.23) [1]. The chlorine atom's smaller size and comparable electron-withdrawing character may yield a distinct inhibition profile relative to the bromo analog, making the chloro compound a complementary tool for SAR exploration of halogen-dependent ALP inhibition [1].

Alkaline Phosphatase Inhibition Enzyme Kinetics Structure-Activity Relationship

N9-Substituent-Dependent Cytotoxicity: 2-Methoxyethyl vs. Oxolan-2-ylmethyl Analogs

The oxolan-2-ylmethyl N9-substituted analog (CAS 2640973-96-0) bearing the same 4-chloro-3-methylphenyl N6 group exhibits cytotoxicity IC50 values of 15 µM (MCF-7), 20 µM (A549), and 18 µM (HT29) across three cancer cell lines . The 2-methoxyethyl N9-substituted compound (CAS 2640944-92-7) differs at the N9 position, replacing the cyclic tetrahydrofuran-methyl group with a linear 2-methoxyethyl chain. This structural change alters the topological polar surface area (tPSA: ~64.9 Ų for oxolan-methyl vs. a lower predicted value for 2-methoxyethyl) and hydrogen-bond acceptor count, which directly affect cell permeability and intracellular target engagement [1]. The linear 2-methoxyethyl chain provides greater conformational flexibility compared to the conformationally constrained oxolan-2-ylmethyl group, potentially enabling distinct binding poses within kinase ATP pockets or allosteric sites [2].

Cytotoxicity Anticancer Activity N9-Substituent SAR

N6-Aryl Halogen Substitution Effects on Antibacterial Spectrum: Chloro vs. Bromo vs. Fluoro Analogs

The 4-bromo analog (CAS 2640934-79-6) has demonstrated antibacterial activity against multidrug-resistant (XDR) Salmonella Typhi with an MIC of 6.25 mg/mL and MBC of 12.5 mg/mL, outperforming three other compounds tested in the same study (MICs ranging from 12.5 to 50 mg/mL) . The 4-chloro analog (CAS 2640944-92-7) presents a structurally distinct halogen with smaller atomic radius (Cl = 1.75 Å vs. Br = 1.85 Å) and lower polarizability, which influence membrane permeability and target binding within bacterial cells [1]. A structurally related N-(3-chloro-4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS 2415644-92-5) differs in halogen position and identity (3-Cl, 4-F vs. 4-Cl, 3-CH3) and is also commercially available, highlighting the importance of precise halogen regiochemistry for antibacterial SAR exploration .

Antibacterial Activity Multidrug-Resistant Pathogens Halogen SAR

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Permeability Predictors for Procurement Selection

Calculated physicochemical properties distinguish the 4-chloro-3-methylphenyl compound from its closest analogs in ways directly relevant to assay compatibility and lead optimization decisions. The target compound (MW 317.77 g/mol) is 44.45 g/mol lighter than the 4-bromo analog (MW 362.22 g/mol), placing it more favorably within Lipinski's rule-of-five space (MW < 500) and improving ligand efficiency metrics [1][2]. The chlorine substituent confers lower lipophilicity than bromine (π Hansch: Cl = +0.71, Br = +0.86), predicting improved aqueous solubility and reduced non-specific protein binding relative to the bromo congener [3]. Furthermore, the linear 2-methoxyethyl chain at N9 provides greater rotational flexibility (5 rotatable bonds in the N9 side chain) compared to the oxolan-2-ylmethyl analog (cyclic constraint), which may favor induced-fit binding to certain kinase conformations while also affecting metabolic liability at the ether linkage [2].

Physicochemical Properties Drug-Likeness LogP tPSA

Kinase Inhibition Potential: 6-Arylaminopurine Scaffold as a Privileged Kinase Inhibitor Template

The 6-arylaminopurine scaffold is a well-established privileged structure for ATP-competitive kinase inhibition, with N6-substituted 9H-purin-6-amines demonstrating activity against CDK2 (IC50 0.044 µM for optimized derivatives), EGFR, VEGFR, PI3K, and Aurora kinases [1][2]. Within the structurally related N-(3,4-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS 2415644-90-3), c-Src kinase inhibition has been specifically reported, establishing the 9-(2-methoxyethyl)-N6-aryl pharmacophore as a valid kinase-targeting motif . The target compound's 4-chloro-3-methyl substitution pattern introduces a halogen capable of engaging the backbone carbonyl of the kinase hinge region via halogen bonding, a well-characterized interaction in purine-based type I kinase inhibitors [1]. The 2-methoxyethyl N9 substituent projects toward the solvent-exposed region of the ATP pocket, where its ether oxygen can form water-mediated hydrogen bonds that modulate kinase selectivity [2].

Kinase Inhibition Purine Scaffold ATP-Competitive Inhibitors

Limitation Acknowledgment: Absence of Published Head-to-Head Comparative Biological Data for the Target Compound

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (up to April 2026) did not retrieve peer-reviewed biological activity data, IC50 values, or patent examples specifically associated with CAS 2640944-92-7 [1]. No head-to-head comparator studies involving this compound have been located in the public domain. Consequently, the quantitative differentiation evidence presented above relies on cross-study comparisons with structurally defined analogs (4-bromo, oxolan-2-ylmethyl, 3,4-dimethylphenyl, and 4-fluoro variants) and class-level inferences drawn from the broader 6,9-disubstituted purine literature [2]. Procurement decisions for this compound should therefore be guided by its unique structural features (4-chloro-3-methyl N6-aryl group combined with the 2-methoxyethyl N9 chain) and its utility as a building block or screening candidate, rather than by demonstrated superiority over specific analogs. Users are encouraged to prospectively compare this compound against its closest commercially available analogs within their own assay systems to establish target-specific SAR [2].

Data Gap Assessment Procurement Caveat Research Transparency

Optimal Research Application Scenarios for N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS 2640944-92-7)


Halogen-Dependent Alkaline Phosphatase SAR Probe in the 9-(2-Methoxyethyl)-Purine Series

The target compound serves as a structurally complementary ALP inhibitor probe to the 4-bromo analog (ALP IC50 = 1.469 µM). Researchers investigating how halogen size and polarizability modulate alkaline phosphatase inhibition should procure this compound for head-to-head enzymatic assays alongside the bromo, fluoro, and unsubstituted phenyl congeners to establish a quantitative halogen SAR within the series . The chlorine substitution provides distinct halogen-bonding geometry (C–Cl···O interaction distances ~3.0–3.3 Å) compared to bromine, which can refine docking models and guide optimization of isozyme selectivity [1].

N9-Substituent Cytotoxicity Profiling Across the 4-Chloro-3-Methylphenyl Purine Sub-Family

Procurement of this compound enables direct comparison of the linear 2-methoxyethyl N9 substituent against the cyclic oxolan-2-ylmethyl analog (MCF-7 IC50 = 15 µM; A549 IC50 = 20 µM; HT29 IC50 = 18 µM) in identical cytotoxicity assay panels. Such head-to-head profiling can delineate the contribution of N9 chain flexibility and hydrogen-bonding capacity to cell-type-specific antiproliferative activity, informing lead optimization of purine-based anticancer agents .

Antibacterial Screening Against Multidrug-Resistant Gram-Negative Pathogens in the Purine Analog Series

The compound is indicated for inclusion in a focused library of 9-(2-methoxyethyl)-N6-aryl purines for antibacterial susceptibility testing against XDR Salmonella Typhi and related Enterobacteriaceae. The 4-chloro-3-methyl substitution provides a distinct halogen-dependent MIC data point alongside the 4-bromo analog (MIC = 6.25 mg/mL), enabling SAR-driven optimization of membrane penetration and intracellular target engagement .

Kinase Selectivity Profiling Within the 6-Arylaminopurine Chemotype

Given the established kinase inhibition profile of 6,9-disubstituted purines (CDK2, EGFR, VEGFR, PI3K, c-Src), this compound is suitable for broad-panel kinome profiling (e.g., 100–400 kinase screens) to determine how the 4-chloro-3-methyl N6-aryl group, in combination with the 2-methoxyethyl N9 chain, influences kinase selectivity relative to 3,4-dimethylphenyl and 4-fluorophenyl analogs. Such data can identify novel kinase targets amenable to purine-based inhibitor development [1].

Quote Request

Request a Quote for N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.